(S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL (S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC20362280
InChI: InChI=1S/C9H12ClNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1
SMILES:
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol

(S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL

CAS No.:

Cat. No.: VC20362280

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL -

Specification

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
IUPAC Name (2S)-2-amino-2-(2-chloro-4-methylphenyl)ethanol
Standard InChI InChI=1S/C9H12ClNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1
Standard InChI Key KUUZGJDTKWZPKE-SECBINFHSA-N
Isomeric SMILES CC1=CC(=C(C=C1)[C@@H](CO)N)Cl
Canonical SMILES CC1=CC(=C(C=C1)C(CO)N)Cl

Introduction

(S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL, also known as (2S)-2-amino-2-(2-chloro-4-methylphenyl)ethan-1-ol, is a chiral amino alcohol with significant interest in medicinal chemistry. Its molecular formula is C9H12ClNO, and it has a molecular weight of approximately 185.65 g/mol . This compound is characterized by the presence of a chiral center at the second carbon atom, which contributes to its potential biological activity and applications in pharmaceutical development.

Synthesis Methods

The synthesis of (S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL can be achieved through several synthetic routes, including chiral pool synthesis or asymmetric synthesis techniques. These methods leverage chiral starting materials to produce enantiomerically pure compounds.

Chemical Reactivity

The reactivity of this compound is influenced by its electronic structure, particularly due to the presence of the electron-withdrawing chlorine atom. This stabilizes certain intermediates during chemical transformations, making it versatile in organic synthesis.

Biological Activity and Applications

(S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL exhibits potential biological activity, notably as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation and pain pathways. The amino and hydroxyl groups facilitate hydrogen bonding with enzyme active sites, potentially inhibiting their activity. This interaction is critical for understanding the compound's mechanism of action and optimizing its pharmacological properties.

Related Compounds

Several compounds share structural similarities with (S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL, including:

Compound NameKey Features
(R)-2-Amino-2-(4-fluorophenyl)ethan-1-OLContains a fluorine atom instead of chlorine; potential different biological activity.
(S)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-OLBromine substitution may alter reactivity and interaction profiles.
(S)-2-Amino-3-(4-methylphenyl)propan-1-OLDifferent positioning of functional groups; varying biological effects expected.

These compounds illustrate the diversity within this chemical class while highlighting the unique properties of (S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL due to its specific substitutions.

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